

Fumonisin B4 Mycotoxin: A Technical Guide to its Discovery and History

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Compound of Interest

Compound Name: *Fumonisin B4*

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Executive Summary

Fumonisin B4 (FB4) is a mycotoxin belonging to the fumonisin B series, a group of toxic secondary metabolites primarily produced by *Fusarium* species, most notably *Fusarium verticillioides* and *Fusarium proliferatum*. First identified in 1991, FB4 is a structural analogue of sphingoid bases and exerts its toxicity by potently inhibiting the enzyme ceramide synthase. This disruption of the sphingolipid biosynthesis pathway leads to the accumulation of cytotoxic precursors and a depletion of essential complex sphingolipids, triggering a cascade of downstream cellular events, including apoptosis and cell cycle arrest. While less abundant and studied than its counterpart, Fumonisin B1, FB4 contributes to the overall toxicological burden of fumonisin contamination in food and feed, particularly in maize. This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to **Fumonisin B4**, intended to serve as a foundational resource for researchers in mycotoxicology and related fields.

Discovery and Historical Context

The discovery of the fumonisin family of mycotoxins was a significant milestone in food safety and toxicology, stemming from investigations into mysterious animal diseases. In the 1970s, outbreaks of equine leukoencephalomalacia (ELEM), a neurotoxic disease in horses, and porcine pulmonary edema (PPE) in pigs were linked to the consumption of moldy corn.^[1] Concurrently, epidemiological studies in the Transkei region of South Africa suggested a

correlation between the consumption of moldy homegrown corn and a high incidence of esophageal cancer in humans.[1] The common thread in these investigations was the isolation of the fungus *Fusarium moniliforme* (now reclassified as *Fusarium verticillioides*) from the implicated corn.[1]

This led to a concerted research effort at the Programme on Mycotoxins and Experimental Carcinogenesis (PROMEC) of the South African Medical Research Council. Using a rat liver cancer bioassay to guide the purification process, researchers successfully isolated and characterized two novel mycotoxins, Fumonisin B1 (FB1) and Fumonisin B2 (FB2), in 1988.[1]

The Identification of Fumonisin B4

Further investigation into the secondary metabolites of *Fusarium moniliforme* strain MRC 826, the same strain from which FB1 and FB2 were isolated, led to the discovery of additional members of the fumonisin family. In a 1992 publication in the journal *Mycopathologia*, based on research conducted in 1991, W.C.A. Gelderblom and colleagues reported the isolation and characterization of two new fumonisins: Fumonisin B3 (FB3) and **Fumonisin B4** (FB4).[2][3][4] These compounds were identified during the purification of FB1 and FB2, exhibiting similar chromatographic characteristics.[2][3] This seminal paper marked the official entry of **Fumonisin B4** into the scientific literature.

Subsequent research has also identified FB4 production in other fungal species, including *Aspergillus niger* and various *Tolypocladium* species, broadening the scope of potential sources of this mycotoxin.[5][6]

Chemical Structure and Properties

Fumonisin B4 is a diester of propane-1,2,3-tricarboxylic acid and a 2-amino-12,16-dimethyl-3,5,10,14,15-pentahydroxyeicosane backbone. Structurally, it is very similar to FB2 and FB3, but lacks a hydroxyl group at the C5 position. Compared to the most abundant fumonisin, FB1, FB4 lacks two hydroxyl groups (at C5 and C10).[5]

Table 1: Chemical Properties of **Fumonisin B4**

Property	Value
Chemical Formula	C ₃₄ H ₅₉ NO ₁₃
Molar Mass	689.83 g/mol
CAS Number	136379-60-7
Appearance	White to off-white powder
Solubility	Soluble in water, methanol, and acetonitrile

Mechanism of Toxic Action

The toxicity of **Fumonisin B4**, like other fumonisins, is primarily attributed to its structural similarity to the sphingoid bases, sphinganine and sphingosine. This molecular mimicry allows it to act as a competitive inhibitor of the enzyme ceramide synthase (sphinganine N-acyltransferase).^{[7][8]}

Disruption of Sphingolipid Biosynthesis

Ceramide synthase is a key enzyme in the de novo sphingolipid biosynthesis pathway, catalyzing the acylation of sphinganine to form dihydroceramide, which is then desaturated to form ceramide. Ceramide is a central hub in sphingolipid metabolism, serving as a precursor for complex sphingolipids like sphingomyelin and glycosphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling.

By inhibiting ceramide synthase, **Fumonisin B4** causes two major disruptions:

- **Accumulation of Sphingoid Bases:** The blockage of the pathway leads to a buildup of the substrates sphinganine and, to a lesser extent, sphingosine.^[7] These accumulated sphingoid bases and their phosphorylated derivatives (sphinganine-1-phosphate and sphingosine-1-phosphate) are cytotoxic.^[7]
- **Depletion of Complex Sphingolipids:** The reduced production of ceramide leads to a downstream depletion of complex sphingolipids, impairing membrane integrity and signaling functions.^[7]

This dual effect of substrate accumulation and product depletion creates a "perfect storm" of perturbed sphingolipid metabolism, underpinning the cellular toxicity of fumonisins.[8]

Downstream Signaling Pathways

The disruption of sphingolipid homeostasis by **Fumonisin B4** triggers several downstream signaling pathways, leading to adverse cellular outcomes such as apoptosis and cell cycle arrest.

- **Apoptosis:** The accumulation of sphinganine and the altered balance between ceramide (pro-apoptotic) and sphingosine-1-phosphate (pro-survival) can trigger programmed cell death. Studies on fumonisins have shown the involvement of the tumor necrosis factor (TNF) signal transduction pathway, evidenced by the cleavage of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[9] Further downstream, the executioner caspase, caspase-3, is activated, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]
- **Cell Cycle Arrest:** Fumonisins have been shown to cause cell cycle arrest, typically at the G0/G1 phase.[11][12] This is often associated with altered expression of key cell cycle regulatory proteins, such as an upregulation of cyclin E and a downregulation of the cyclin-dependent kinase inhibitor p21.[11]

Quantitative Data

Quantitative data specifically for **Fumonisin B4** is less abundant in the literature compared to FB1, FB2, and FB3, owing to its generally lower natural occurrence.

Table 2: Natural Occurrence of **Fumonisin B4** in Maize

Study	Sample Type	FB4 Concentration	Notes
Seo et al. (1999)[13]	Moldy Corn (n=44)	Detected in 43% of samples	First report on the natural occurrence of FB4 in moldy corn.
-	-	Mean levels of C series fumonisins (structurally similar to B series) ranged from 500 to 1,900 ng/g.	The levels of the C series were approximately 10% of the B series.

Table 3: Comparative In Vitro Toxicity of B-Series Fumonisins

| Study | Cell Line | Endpoint | Toxicity Ranking | Notes | | --- | --- | --- | --- | | Gelderblom et al. (1993)[14] | Primary Rat Hepatocytes | Cytotoxicity (LDH release) | FB2 > FB3 > FB1 | FB4 was not included in this direct comparison. | | Shier et al. (1991)[15] | Rat Hepatoma (H4TG) | Cytotoxicity (IC50) | FB1 ≈ FB2 | IC50 values were approximately 4 µg/ml for FB1 and 2 µg/ml for FB2. FB4 was not tested. | | Bacon et al. (2001)[16] | Chicken Embryos | Embryotoxicity (LD50) | FB1 > FB2 and FB3 | FB1 was the most toxic of the three tested. FB4 was not included. | | Chen et al. (2020)[17] | Human Gastric Epithelial (GES-1) | Cytotoxicity | FB1 > FB2 >> FB3 | FB4 was not included in this study. |

Note: Specific IC50 values for **Fumonisin B4**'s inhibition of ceramide synthase are not readily available in the reviewed literature, highlighting a gap in the current research.

Experimental Protocols

Large-Scale Production and Purification of Fumonisin B4

The original isolation of **Fumonisin B4** was performed from large-scale cultures of *Fusarium moniliforme* MRC 826 grown on corn. The following is a generalized protocol based on methods described for B-series fumonisins.[1][18][19]

1. Fungal Culture and Toxin Production:

- A high-fumonisin-producing strain of *Fusarium verticillioides* (e.g., MRC 826 or NRRL-3428) is cultured on a solid substrate.[19]
- Substrate: Coarsely cracked corn, hydrated to approximately 50% water content, is autoclaved to sterilize.[19]
- Inoculation: The sterilized corn is inoculated with a spore suspension or mycelial slurry of the fungus.
- Incubation: Cultures are incubated at 21-25°C in the dark for 4-5 weeks to allow for maximal toxin production.[19]

2. Extraction:

- The dried, moldy corn culture is finely ground.
- The ground material is extracted with a polar solvent mixture, typically methanol/water (3:1, v/v) or acetonitrile/water (1:1, v/v), by blending at high speed.[19]
- The mixture is filtered to separate the liquid extract from the solid corn residue.

3. Initial Purification (Liquid-Liquid Partitioning):

- For large-scale purification, centrifugal partition chromatography (CPC) can be employed. This technique avoids the high losses of fumonisins often associated with solid-phase chromatography.[1]
- A suitable biphasic solvent system is used to partition the fumonisins into one phase, separating them from more or less polar impurities.

4. Chromatographic Purification:

- The fumonisin-enriched fraction is further purified using column chromatography.
- Ion Exchange Chromatography: Strong anion exchange (SAX) columns are effective for purifying the acidic fumonisins, separating them from pigments and other contaminants.[19]
- Reversed-Phase Chromatography: Final polishing and separation of the individual B-series fumonisins (including FB4) is achieved using preparative high-performance liquid chromatography (HPLC) on a C18 or C8 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid.[2]

5. Characterization:

- The purity and identity of the isolated **Fumonisin B4** are confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[2]

Analytical Method for Quantification of Fumonisin B4 in Maize

This protocol describes a typical method for the quantitative analysis of **Fumonisin B4** in a complex matrix like corn using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

- A representative sample of ground maize (e.g., 15 g) is weighed into a centrifuge tube.[\[20\]](#)
- An extraction solvent, such as methanol/water (4:1, v/v), is added (e.g., 30 mL).[\[20\]](#)
- The mixture is shaken vigorously for a set time (e.g., 30 minutes) on a wrist-action shaker.[\[20\]](#)
- The extract is filtered to remove solid particles.

2. Clean-up using Immunoaffinity Columns (IAC):

- The filtered extract is diluted with phosphate-buffered saline (PBS).[\[20\]](#)
- The diluted extract is passed through a fumonisin-specific immunoaffinity column. The antibodies in the column bind to the fumonisins, retaining them while allowing other matrix components to pass through.
- The column is washed with deionized water to remove any remaining unbound impurities.
- The fumonisins are eluted from the column with a small volume of methanol, followed by 0.2% aqueous formic acid.[\[20\]](#)

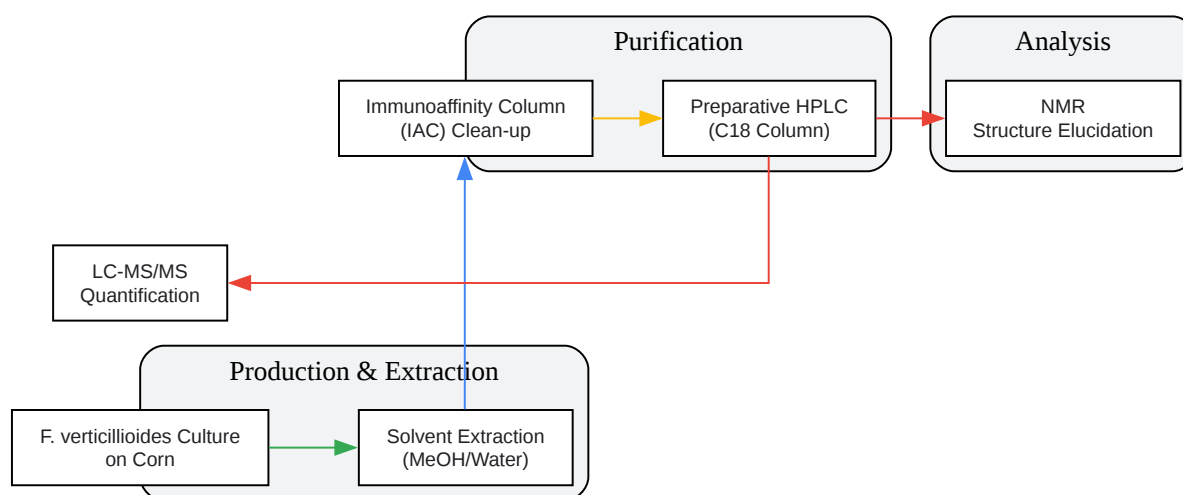
3. LC-MS/MS Analysis:

- Chromatographic Separation:
- Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1-0.2% formic acid.
- Mobile Phase B: Acetonitrile or methanol with 0.1-0.2% formic acid.
- Gradient: A gradient elution is used to separate the different fumonisin analogues.
- Flow Rate: Typically 0.2-0.4 mL/min.
- Injection Volume: 10-20 µL.
- Mass Spectrometric Detection:
- Ionization Mode: Electrospray ionization in positive mode (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions for FB4: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For FB4 ($[M+H]^+ = m/z\ 690.4$), characteristic transitions would be selected based on instrument optimization.
- Quantification: A calibration curve is generated using certified **Fumonisin B4** standards, and the concentration in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

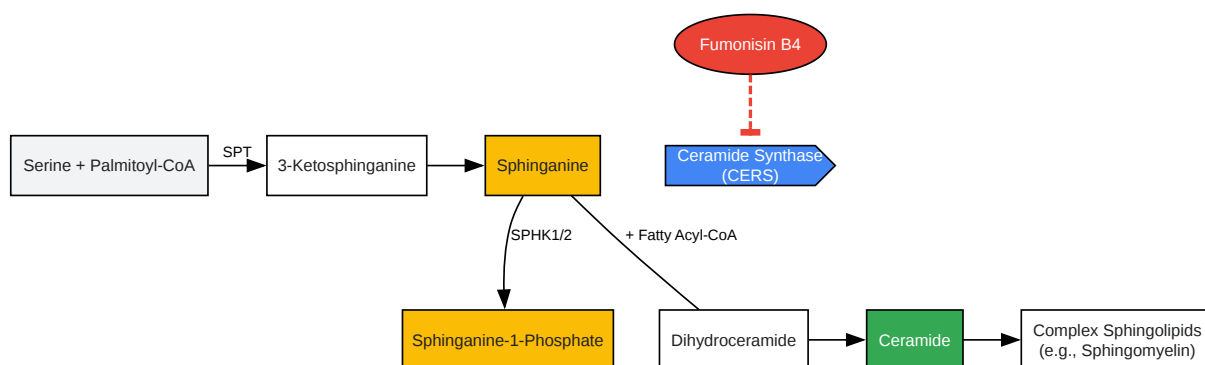
Experimental Workflow: Isolation and Analysis of Fumonisin B4



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Caption: Workflow for the production, purification, and analysis of **Fumonisin B4**.

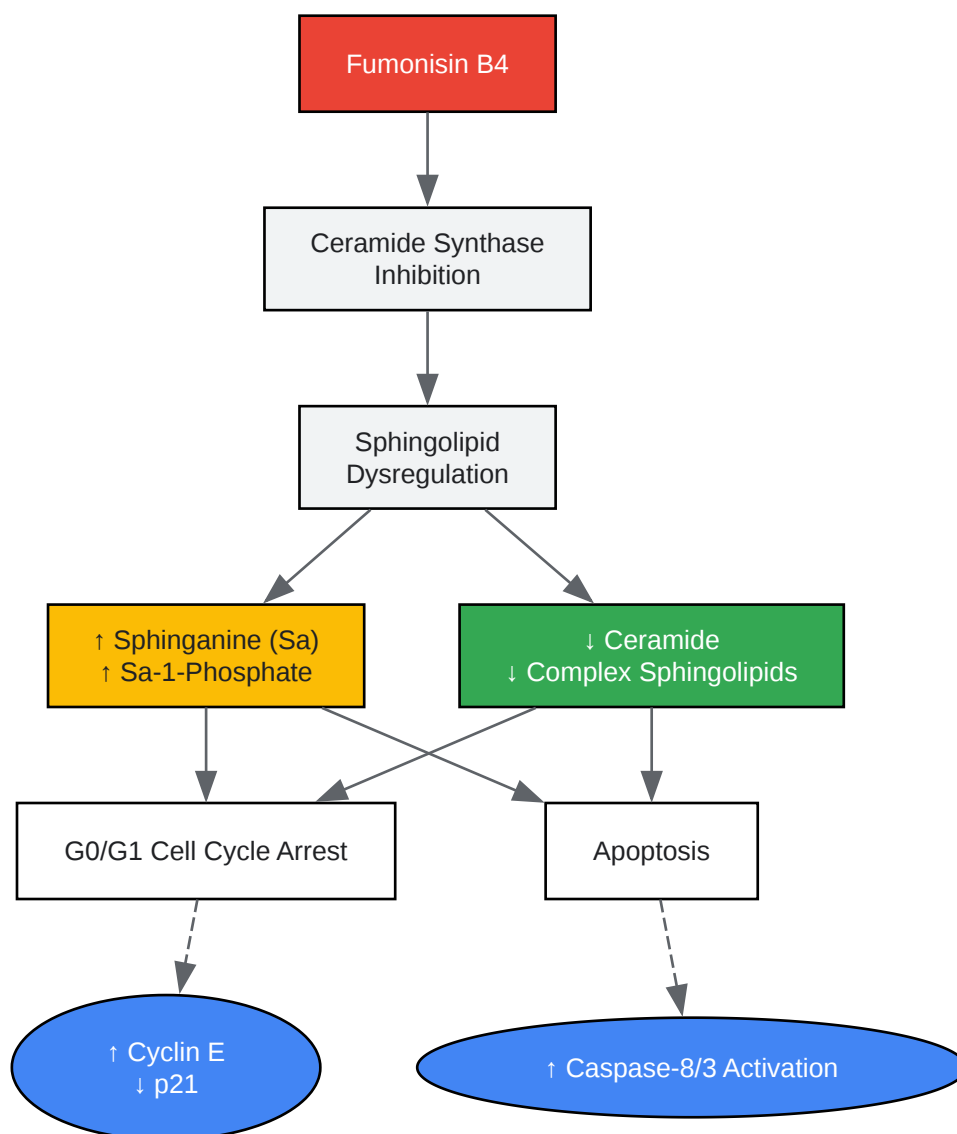
Signaling Pathway: Disruption of Sphingolipid Biosynthesis by Fumonisin B4



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Caption: **Fumonisin B4** inhibits ceramide synthase, leading to sphingolipid dysregulation.

Downstream Cellular Effects of Fumonisin B4



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Caption: Downstream cellular consequences of **Fumonisin B4**-induced toxicity.

Conclusion and Future Directions

The discovery of **Fumonisin B4** in 1991 expanded our understanding of the toxic potential of Fusarium-contaminated commodities. As a potent inhibitor of ceramide synthase, its mechanism of action is well-established, leading to profound disruptions in sphingolipid metabolism and downstream cellular processes. While its natural occurrence appears to be lower than that of FB1, its contribution to the overall toxicity of fumonisin mixtures cannot be disregarded.

Significant research gaps remain, particularly concerning the specific in vivo and in vitro toxicology of FB4 compared to its more studied analogues. Further research is warranted to:

- Determine the specific IC50 of FB4 for ceramide synthase inhibition.
- Conduct comparative toxicological studies to better understand its relative potency.
- Investigate the prevalence and concentration of FB4 in a wider range of food and feed commodities.

A deeper understanding of **Fumonisin B4** will enhance risk assessment models and contribute to the development of more effective strategies for mitigating the health risks associated with fumonisin contamination.

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